![molecular formula C20H17NO5S B14235292 N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide CAS No. 213012-57-8](/img/structure/B14235292.png)
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is notable for its unique structure, which includes a sulfonyl group and a phenoxybenzene moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative then undergoes sulfonation to introduce the sulfonyl group. The final step involves the condensation of the sulfonylated aniline with a phenoxybenzene derivative under controlled conditions, often using a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of recyclable catalysts and eco-friendly solvents, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce aniline derivatives. Substitution reactions can introduce various functional groups onto the benzene ring, enhancing the compound’s versatility .
Applications De Recherche Scientifique
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide involves its interaction with specific molecular targets. One known target is histone deacetylase, an enzyme involved in the regulation of gene expression. By inhibiting this enzyme, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression. This mechanism is particularly relevant in the context of cancer therapy, where the regulation of gene expression is crucial .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: Shares a similar sulfonyl group and hydroxyl functionality but differs in the aromatic substituents.
2-(4-Benzoylphenoxy)-1-[2-(1-Methyl-1H-Indol-3-yl)Methyl]-1H-Benzimidazol-1-yl]Ethanone: Contains a benzimidazole moiety and is used in antimicrobial research.
Uniqueness
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit histone deacetylases sets it apart from other benzamide derivatives, making it a valuable compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
213012-57-8 |
|---|---|
Formule moléculaire |
C20H17NO5S |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-hydroxy-2-[(4-phenoxyphenyl)sulfonylmethyl]benzamide |
InChI |
InChI=1S/C20H17NO5S/c22-20(21-23)19-9-5-4-6-15(19)14-27(24,25)18-12-10-17(11-13-18)26-16-7-2-1-3-8-16/h1-13,23H,14H2,(H,21,22) |
Clé InChI |
JDRAWZOVTMVGBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


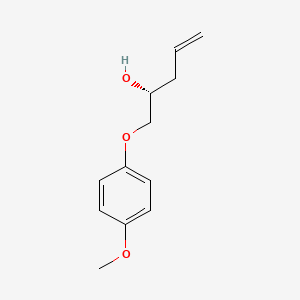
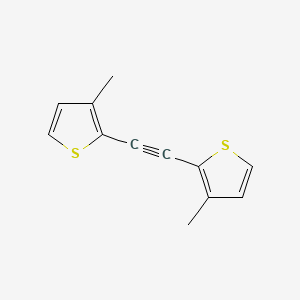

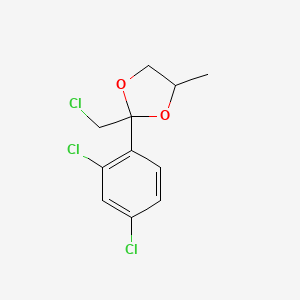

![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)

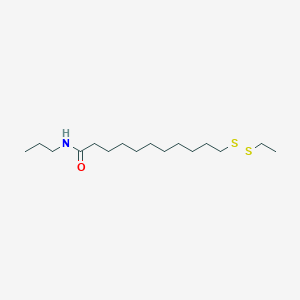
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)

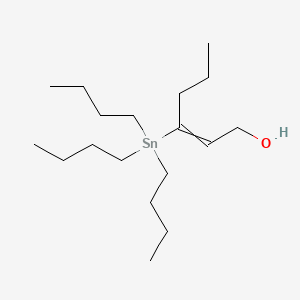
![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
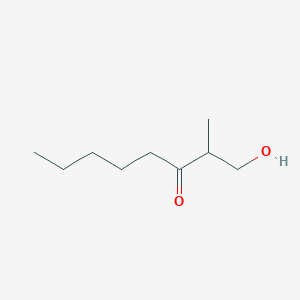
![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
